methyl 2-(aminomethyl)cyclopropane-1-carboxylate methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 159786-56-8
VCID: VC0069613
InChI: InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
SMILES: COC(=O)C1CC1CN
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

CAS No.: 159786-56-8

Cat. No.: VC0069613

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(aminomethyl)cyclopropane-1-carboxylate - 159786-56-8

Specification

CAS No. 159786-56-8
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1
Standard InChI Key CMHSWRSLJXDXBH-CRCLSJGQSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H]1CN
SMILES COC(=O)C1CC1CN
Canonical SMILES COC(=O)C1CC1CN

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate features a three-membered cyclopropane ring with two functional groups: an aminomethyl (-CH₂NH₂) group and a methyl carboxylate (-COOCH₃) group. The compound exists in different conformations, with the cis and trans isomers exhibiting distinct spatial arrangements of the functional groups relative to the cyclopropane ring.

The structural characteristics of this compound are as follows:

ParameterValue
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
Core StructureCyclopropane ring
Functional GroupsAminomethyl, Methyl carboxylate
CAS Numbers159786-56-8, 1000535-84-1

The presence of both basic (amine) and acidic (ester) functional groups contributes to the amphoteric nature of this compound, allowing it to participate in various chemical reactions.

Physical and Chemical Properties

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate exhibits physical and chemical properties that are characteristic of amino esters. It has moderate water solubility due to the presence of the polar amino group, while the ester moiety contributes to its solubility in organic solvents.

The chemical reactivity of this compound is primarily determined by its functional groups:

  • The primary amine (-NH₂) can participate in nucleophilic substitution reactions, form amides through acylation, and undergo reductive amination.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

  • The cyclopropane ring, being strained, can undergo ring-opening reactions under certain conditions, though it remains relatively stable under physiological conditions.

The compound can form a hydrochloride salt (CAS: 1630906-92-1), which exhibits enhanced stability and improved handling characteristics for laboratory use .

Synthesis Methods

Synthetic Routes

Several methodologies have been developed for the synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate. The synthesis typically involves multiple steps, starting from suitable cyclopropane derivatives or precursors capable of cyclopropanation.

One common synthetic approach involves:

  • Cyclopropanation of appropriate alkene substrates

  • Functionalization of the cyclopropane ring

  • Introduction of the aminomethyl group

  • Esterification to form the methyl carboxylate

A related compound, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, has been synthesized through a pathway involving "sequential iodocarbocyclization, azidation, saponification and reduction of dimethyl 2-allylmalonate" . This approach could potentially be modified for the synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

Reaction Conditions and Solvents

The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate employs various reaction conditions and solvents, depending on the specific synthetic route:

Synthetic StepCommon SolventsTemperature RangeCatalysts/Reagents
CyclopropanationDichloromethane, Diethyl ether0°C to room temperatureDiazomethane, metal catalysts
Functional group manipulationDMF, MethanolRoom temperature to elevatedVarious, depending on transformation
EsterificationMethanol, TolueneReflux conditionsAcid catalysts
Reduction/AminationTHF, Methanol0°C to room temperatureReducing agents (NaBH₄, LiAlH₄)

The selection of appropriate solvents and reaction conditions is crucial for achieving good yields and stereoselectivity.

Purification Techniques

After synthesis, methyl 2-(aminomethyl)cyclopropane-1-carboxylate requires purification to remove byproducts and unreacted starting materials. Common purification methods include:

  • Column chromatography, often using silica gel with appropriate solvent systems

  • Crystallization, particularly for the formation of the hydrochloride salt

  • Distillation under reduced pressure for volatile intermediates

These purification steps are essential for obtaining the compound with high purity for subsequent applications in organic synthesis and biological studies.

Applications in Organic Synthesis

Role as a Building Block

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules with specific spatial arrangements.

The compound's utility in organic synthesis stems from:

  • The presence of two functional groups (amine and ester) that can be selectively modified

  • The conformational rigidity imparted by the cyclopropane ring

  • The potential for stereoselective reactions due to the chiral nature of the molecule

These properties make methyl 2-(aminomethyl)cyclopropane-1-carboxylate particularly useful in the synthesis of compounds requiring specific three-dimensional arrangements, such as enzyme inhibitors and receptor ligands.

Structure-Activity Relationships

In medicinal chemistry, methyl 2-(aminomethyl)cyclopropane-1-carboxylate is utilized for studying structure-activity relationships of bioactive compounds. Its rigid cyclopropane structure provides a conformationally restricted scaffold that can mimic or alter the spatial arrangement of functional groups in biologically active molecules.

Researchers have employed this compound to develop analogs of natural substrates and ligands, allowing for the exploration of how structural modifications affect biological activity. This approach has been valuable in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Applications in Pharmaceutical Development

The incorporation of methyl 2-(aminomethyl)cyclopropane-1-carboxylate into pharmaceutical candidates can impart several advantageous properties:

  • Enhanced metabolic stability due to the cyclopropane ring's resistance to enzymatic degradation

  • Improved binding selectivity resulting from conformational restriction

  • Modified physicochemical properties affecting absorption, distribution, metabolism, and excretion (ADME) characteristics

These features make methyl 2-(aminomethyl)cyclopropane-1-carboxylate and its derivatives attractive candidates for drug development efforts targeting various therapeutic areas.

Biological and Pharmacological Significance

Interactions with Biological Targets

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate possesses structural features that enable interactions with various biological targets, including enzymes and receptors.

The compound's ability to interact with biological systems stems from:

  • The basic aminomethyl group, which can form ionic interactions with acidic residues in proteins

  • The ester functionality, capable of hydrogen bonding and dipole-dipole interactions

  • The lipophilic cyclopropane ring, which can engage in hydrophobic interactions with protein binding pockets

These interaction capabilities make methyl 2-(aminomethyl)cyclopropane-1-carboxylate a potential modulator of biological pathways relevant to disease processes.

Comparison with Related Compounds

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate belongs to a family of cyclopropane-containing compounds with biological relevance. Comparative analysis with related structures provides insights into structure-activity relationships:

CompoundMolecular FormulaKey Structural DifferencesPotential Biological Activity
Methyl 2-(aminomethyl)cyclopropane-1-carboxylateC₆H₁₁NO₂Contains both amino and methyl ester groupsPotential neurotransmitter system modulator
2-(Aminomethyl)cyclopropanecarboxylic acidC₅H₉NO₂Contains free carboxylic acid instead of methyl esterMay exhibit enhanced binding to certain receptors due to the free acid
2-(Aminomethyl)cyclopropane-1,1-dicarboxylic acidC₆H₉NO₄Contains two carboxylic acid groupsPotential excitatory amino acid transport inhibitor

This comparison highlights how subtle structural modifications can influence biological activity and pharmacological potential .

Current Research and Future Directions

Current research on methyl 2-(aminomethyl)cyclopropane-1-carboxylate focuses on expanding its applications in medicinal chemistry and exploring its potential as a precursor for novel bioactive compounds.

Emerging research directions include:

  • Development of stereoselective synthesis methodologies to access specific isomers with enhanced biological activity

  • Exploration of structure-activity relationships through systematic modification of the core structure

  • Investigation of potential applications in neuropharmacology, particularly targeting glutamatergic and GABAergic systems

  • Utilization as a building block for the synthesis of peptidomimetics and conformationally restricted analogs of bioactive molecules

These research avenues promise to further elucidate the synthetic utility and biological significance of methyl 2-(aminomethyl)cyclopropane-1-carboxylate in the coming years.

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